molecular formula C23H23N5O4 B3002937 3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396685-73-6

3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3002937
CAS No.: 1396685-73-6
M. Wt: 433.468
InChI Key: ZNCOSMAUFOSLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-25-22(30)28(17-9-3-2-4-10-17)21(24-25)16-8-7-13-26(14-16)20(29)15-27-18-11-5-6-12-19(18)32-23(27)31/h2-6,9-12,16H,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOSMAUFOSLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a benzo[d]oxazole structure, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets that could lead to therapeutic effects.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₃

Key Functional Groups

  • Triazole : Known for antifungal and anticancer properties.
  • Piperidine : Often involved in neuropharmacological activity.
  • Benzo[d]oxazole : Exhibits antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring triazole and oxazole structures. For example, derivatives of triazoles have been shown to exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study involving similar triazole derivatives, compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives had GI50 values ranging from 22 nM to 31 nM, demonstrating potent antiproliferative effects compared to standard chemotherapeutics like erlotinib .

CompoundCancer Cell LineGI50 (nM)
3gMCF-725
3hA54922
ErlotinibMCF-733

The proposed mechanism of action for compounds with similar structures involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases (caspase-3 and -8) and down-regulation of anti-apoptotic proteins such as Bcl-2. The activation of these pathways leads to increased apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar scaffolds have exhibited antimicrobial activities against various bacterial strains. The triazole ring is particularly noted for its effectiveness against Gram-positive bacteria.

Study Findings

A study evaluating the antimicrobial activity of benzotriazole derivatives found significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that the structural features present in our compound may confer similar antimicrobial properties .

In Vivo Studies

Preliminary in vivo studies on related compounds have indicated potential therapeutic benefits in models of cancer and infection. These studies often assess the efficacy, toxicity, and pharmacokinetics of the compounds in animal models before proceeding to clinical trials.

Safety Profile

While promising results have been obtained regarding efficacy, safety profiles must be established through comprehensive toxicological assessments. Early studies suggest that derivatives exhibit acceptable safety margins at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.